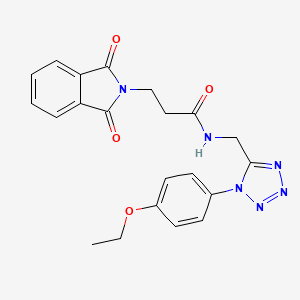

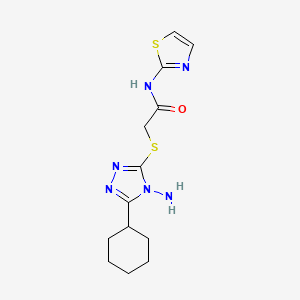

N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities, particularly as inhibitors of carbonic anhydrases and other enzymes. These compounds are characterized by the presence of a pyrazole ring, a sulfonamide group, and various other substituents that can influence their biological activity and physical-chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a pyrazole derivative with various reagents to introduce the sulfonamide moiety and other functional groups. For instance, in one study, pyrazole-3,4-dicarboxamide derivatives were synthesized starting from a nitrophenyl-phenyl-pyrazole precursor . The synthesis process is often followed by characterization using techniques such as FT-IR, NMR, and elemental analysis to confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. The presence of the pyrazole ring and the sulfonamide group is a common feature in molecules that show inhibition of carbonic anhydrase isoenzymes . The specific substituents attached to the core structure can significantly affect the binding affinity and selectivity towards different isoenzymes of carbonic anhydrase, as well as other enzymes .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present. For example, the sulfonamide group is known to be involved in the inhibition of enzyme activity by mimicking the natural substrate of the enzyme or by binding to the active site . The pyrazole ring can also participate in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME) . The presence of specific functional groups can also confer the ability to form salts, which can modify the compound's properties and potentially improve its bioavailability .

Relevant Case Studies

Several studies have evaluated the biological activities of compounds similar to the one . For instance, some compounds have been tested for their inhibitory effects on human carbonic anhydrase isoenzymes, showing a range of inhibitory potencies . Others have been evaluated for their pharmacological activities, including antioxidant, anti-mycobacterial, antibacterial, and anti-cancer activities . These studies often involve in vitro assays to determine the efficacy of the compounds against specific biological targets .

Scientific Research Applications

Synthesis Techniques and Derivatives

- An efficient strategy for the synthesis of pyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone has been explored, which could be relevant to the synthesis of compounds related to N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide (Yuanxun Zhu et al., 2011).

Applications in Antimicrobial and Antiproliferative Activities

- The development of gallamide derivatives for antibacterial activity against UTI bacterial strains indicates the potential for N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide derivatives in antimicrobial applications (Monalisa Mahapatra et al., 2022).

- Synthesis and evaluation of pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines suggest a promising area for the application of related compounds in cancer therapy (Samet Mert et al., 2014).

Antifungal and Herbicidal Activities

- Investigations into tetrazolyl pyrazole amides reveal their interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting a potential application area for N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide derivatives (Jun Hu et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . This binding is facilitated by hydrogen bond and hydrophobic interactions . The interaction results in significant HSP90α binding affinity .

Biochemical Pathways

The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors . The compound exhibits potent anti-proliferative activities, particularly in the Capan-1 cell line .

properties

IUPAC Name |

N-[3-methyl-4-[[1-(oxolan-3-yl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-3-17(22)19-13-4-5-16(12(2)8-13)26(23,24)20-14-9-18-21(10-14)15-6-7-25-11-15/h4-5,8-10,15,20H,3,6-7,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBJGWOPXZJCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)